molecular formula C25H22F2N4O3S B2457491 1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide CAS No. 1021215-02-0

1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B2457491
CAS No.: 1021215-02-0
M. Wt: 496.53
InChI Key: GYCQULUFEDXPNG-UHFFFAOYSA-N
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Description

1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical signaling node in the innate immune response. This compound acts by competitively binding to the ATP-binding pocket of IRAK4, thereby blocking its kinase activity and subsequent phosphorylation events. This inhibition effectively disrupts the MyD88-dependent signaling pathway downstream of Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R), leading to the suppression of NF-κB and MAPK-mediated production of pro-inflammatory cytokines. Its primary research value lies in the investigation of autoimmune, inflammatory, and oncological processes. Studies have highlighted its utility in exploring the role of IRAK4 in oncogenic signaling in acute myeloid leukemia (AML) and myelodysplastic syndromes . Furthermore, it serves as a key pharmacological tool for dissecting TLR-mediated inflammation in models of rheumatoid arthritis and lupus . This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

1-(1,1-dioxothiolan-3-yl)-6-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl]-3-methylpyrazolo[3,4-b]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22F2N4O3S/c1-15-23-21(25(32)28-13-16-2-6-18(26)7-3-16)12-22(17-4-8-19(27)9-5-17)29-24(23)31(30-15)20-10-11-35(33,34)14-20/h2-9,12,20H,10-11,13-14H2,1H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYCQULUFEDXPNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)F)C(=O)NCC4=CC=C(C=C4)F)C5CCS(=O)(=O)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22F2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide represents a complex structure with potential pharmacological significance. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Structural Overview

The compound features a pyrazolo[3,4-b]pyridine core, which is known for its diverse biological activities. The presence of a tetrahydrothiophene moiety and fluorinated aromatic groups enhances its chemical stability and bioactivity. The molecular formula is C21H20F2N2O2SC_{21}H_{20}F_2N_2O_2S, with a molecular weight of approximately 396.46 g/mol.

The biological activity of this compound is thought to arise from its interaction with various molecular targets, including:

  • Enzymes : It may inhibit specific enzymes involved in cancer cell proliferation.
  • Receptors : The compound could modulate receptor activity linked to inflammatory responses and cancer pathways.
  • Signal Transduction Pathways : It may interfere with oncogenic signaling pathways critical for tumor growth and metastasis.

Anticancer Properties

Research has indicated that pyrazolo[3,4-b]pyridine derivatives exhibit significant cytotoxicity against various cancer cell lines . Notably:

  • IC50 Values : Studies have reported IC50 values ranging from 0.87 to 4.3 μM against different cancer cell lines, indicating potent antiproliferative effects .
  • Mechanism of Action : The compound has been shown to induce apoptosis and cell cycle arrest at the G0/G1 phase in prostate cancer cells (PC-3) . This suggests a potential role as an anticancer agent.

Anti-inflammatory Activity

Compounds with similar structures have demonstrated anti-inflammatory properties. The presence of the tetrahydrothiophene ring may contribute to this effect by inhibiting pro-inflammatory cytokines and mediators.

Study 1: Cytotoxicity Assessment

A recent study evaluated the cytotoxic effects of various pyrazolo[3,4-b]pyridine derivatives, including our compound of interest. The results indicated that:

CompoundCell Line TestedIC50 (μM)Mechanism
Compound AMIA PaCa-2 (pancreatic)1.6Apoptosis induction
Compound BSCOV3 (ovarian)2.5Cell cycle arrest
Target CompoundPC-3 (prostate)1.2G0/G1 phase accumulation

This table illustrates the comparative potency of the target compound against established cancer lines.

Study 2: In Vivo Efficacy

In vivo studies are essential for understanding the therapeutic potential of this compound. Preliminary results showed promising outcomes in animal models for tumor reduction and improved survival rates when administered at specific dosages.

Research Findings

Recent literature emphasizes the importance of structural modifications in enhancing biological activity. Variations in substituents on the pyrazolo[3,4-b]pyridine scaffold significantly influence potency and selectivity towards biological targets .

Q & A

Q. What are the critical steps for optimizing the synthesis of this compound to improve yield and purity?

Methodological Answer: The synthesis involves multistep reactions requiring precise control of parameters:

  • Nucleophilic substitution and condensation reactions are key for constructing the pyrazolo[3,4-b]pyridine core .
  • Temperature control (e.g., 110°C for cyclization) and pH adjustments (e.g., using 2 M NaOH for hydrolysis) are critical to minimize side products .
  • Catalysts like Pd₂(dba)₃ and XPhos facilitate cross-coupling reactions, enhancing selectivity .
  • Purification via liquid chromatography and recrystallization ensures high purity (>95%) .

Q. Which analytical techniques are most effective for structural confirmation?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR spectra confirm substituent positions (e.g., fluorophenyl groups) and hydrogen bonding patterns .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns (e.g., m/z 508.1892 for [M+H]⁺) .
  • Thin-Layer Chromatography (TLC): Monitors reaction progress using solvent systems like ethyl acetate/hexane (3:7) .

Q. How is initial biological screening conducted for this compound?

Methodological Answer:

  • Kinase inhibition assays: Measure IC₅₀ values against targets like MET kinase using fluorescence polarization .
  • Antimicrobial testing: Disc diffusion assays against E. coli and S. aureus with MIC values in the 5–50 µM range .
  • Cytotoxicity studies: MTT assays on cancer cell lines (e.g., EBC-1 NSCLC) to assess potency (e.g., EC₅₀ = 2.3 µM) .

Advanced Research Questions

Q. How do structural modifications to the pyrazolo[3,4-b]pyridine core influence biological activity?

Methodological Answer:

  • Substituent Effects:

    • Fluorophenyl groups enhance target selectivity via hydrophobic interactions with kinase ATP-binding pockets .
    • 1,1-Dioxidotetrahydrothiophene improves solubility and metabolic stability by reducing CYP450-mediated oxidation .
  • Data Example:

    Substituent ModificationBiological Activity ChangeSource
    Replacement of 4-methoxyphenyl with 4-fluorophenyl10× increase in MET kinase inhibition
    Cyclopropyl addition to pyridine ringEnhanced oral bioavailability (88% in mice)

Q. What preclinical pharmacokinetic models predict human dosing?

Methodological Answer:

  • Allometric scaling from animal data (mice, rats, dogs) predicts human clearance (1.3–7.4 mL/min/kg) and volume of distribution (4.8–11 L/kg) .
  • Physiologically Based Pharmacokinetic (PBPK) modeling incorporates plasma protein binding (96.7–99%) and transporter interactions (MDR1/BCRP substrates) .
  • Pharmacokinetic-Pharmacodynamic (PK-PD) modeling in xenograft mice projects a 13 mg/kg/day oral dose for 90% tumor growth inhibition .

Q. How can researchers resolve contradictions in biological activity data across assay systems?

Methodological Answer:

  • Assay Variability Analysis: Compare results from cell-free (e.g., kinase assays) vs. cell-based systems (e.g., tumor xenografts) to identify off-target effects .
  • Molecular Dynamics Simulations: Model binding kinetics (e.g., RMSD < 2.0 Å) to explain differential inhibition in mutated vs. wild-type targets .
  • Meta-Analysis: Pool data from orthogonal assays (e.g., SPR, ITC) to validate target engagement .

Q. What computational strategies guide SAR optimization?

Methodological Answer:

  • Docking Studies: Use software like AutoDock Vina to predict binding poses in MET kinase (PDB: 3LQ8) .
  • QSAR Models: Develop regression models linking logP values (<3.5) with improved blood-brain barrier penetration .
  • Free Energy Perturbation (FEP): Calculate ΔΔG values for substituent changes (e.g., fluorophenyl → methoxyphenyl) to prioritize synthetic targets .

Q. Table 1: Comparative Pharmacokinetic Parameters Across Species

SpeciesClearance (mL/min/kg)Volume of Distribution (L/kg)Half-Life (h)Oral Bioavailability (%)
Mouse15.82.14.288.0
Dog2.449.016.355.8
Human (Predicted)1.3–7.44.8–118–1260–80
Source: Preclinical PK data from .

Q. Table 2: Structural Analogs and Activity Trends

Analog StructureKey ModificationBiological Activity ChangeSource
Ethyl 3-cyclopropyl-6-oxo derivativeCyclopropyl addition50% increase in kinase selectivity
Methoxy-P1 variant4-Methoxyphenyl substitutionReduced plasma clearance (2.1×)
Carboxylic acid derivativeEster → acid conversionImproved solubility (logS = -2.1)

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